Butyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride
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Overview
Description
Butyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride is an organic compound that belongs to the class of amines. It is a hydrochloride salt form of butyl({[4-(2-methylpropyl)phenyl]methyl})amine. This compound is characterized by the presence of a butyl group, a phenyl ring substituted with a 2-methylpropyl group, and an amine group. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride can be achieved through a multi-step process:
Alkylation of Benzene: The first step involves the alkylation of benzene with 2-methylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 4-(2-methylpropyl)benzene.
Bromination: The 4-(2-methylpropyl)benzene is then brominated using bromine in the presence of a catalyst like iron to yield 4-(2-methylpropyl)benzyl bromide.
Amination: The 4-(2-methylpropyl)benzyl bromide undergoes nucleophilic substitution with butylamine to form butyl({[4-(2-methylpropyl)phenyl]methyl})amine.
Formation of Hydrochloride Salt: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic steps but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Butyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl halides to form substituted amines or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl halides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Amine oxides or other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amines or amides.
Scientific Research Applications
Butyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of amine-related biochemical pathways and enzyme interactions.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of butyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity. The phenyl ring and butyl group contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Butyl({[4-(2-methylpropyl)phenyl]methyl})amine: The free base form without the hydrochloride salt.
Butyl({[4-(2-methylpropyl)phenyl]methyl})amine oxalate: Another salt form with different solubility properties.
Butyl({[4-(2-methylpropyl)phenyl]methyl})amine acetate: A salt form with acetate instead of hydrochloride.
Uniqueness
Butyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride is unique due to its enhanced solubility in water, making it more suitable for aqueous applications compared to its free base or other salt forms. The presence of the hydrochloride salt also influences its stability and reactivity, providing distinct advantages in certain chemical reactions and industrial processes.
Properties
IUPAC Name |
N-[[4-(2-methylpropyl)phenyl]methyl]butan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N.ClH/c1-4-5-10-16-12-15-8-6-14(7-9-15)11-13(2)3;/h6-9,13,16H,4-5,10-12H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCRUIAGZCCGDMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=C(C=C1)CC(C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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